1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]-N-(5-acetamido-2-methoxyphenyl)piperidine-4-carboxamide
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Overview
Description
1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]-N-(5-acetamido-2-methoxyphenyl)piperidine-4-carboxamide is a complex organic compound that features a unique combination of pyrazole, pyridazine, and piperidine moieties. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and agricultural sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]-N-(5-acetamido-2-methoxyphenyl)piperidine-4-carboxamide involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved by the reaction of 3,5-dimethyl-1H-pyrazole with appropriate reagents.
Synthesis of the pyridazine ring: The pyrazole derivative is then reacted with suitable reagents to form the pyridazine ring.
Coupling with piperidine: The pyridazine derivative is coupled with piperidine-4-carboxamide under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]-N-(5-acetamido-2-methoxyphenyl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Agricultural Sciences: Derivatives of this compound may have applications as plant growth regulators or pesticides.
Biological Research: The compound can be used to study various biological pathways and mechanisms due to its potential bioactivity.
Mechanism of Action
The mechanism of action of 1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]-N-(5-acetamido-2-methoxyphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide: This compound shares the pyrazole and pyridazine moieties but differs in its overall structure and functional groups.
1-[2-(1-methyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]-3-(pyridin-4-ylmethyl)urea: Another compound with a pyrazole ring, but with different substituents and biological activities.
Uniqueness
1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]-N-(5-acetamido-2-methoxyphenyl)piperidine-4-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(5-acetamido-2-methoxyphenyl)-1-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N7O3/c1-15-13-16(2)31(29-15)23-8-7-22(27-28-23)30-11-9-18(10-12-30)24(33)26-20-14-19(25-17(3)32)5-6-21(20)34-4/h5-8,13-14,18H,9-12H2,1-4H3,(H,25,32)(H,26,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNUIEFPNVAXDQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4=C(C=CC(=C4)NC(=O)C)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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